Increased Lipophilicity of the Four-Carbon Butyl Spacer Over the Three-Carbon Propyl Analog
1-(4-Bromobutyl)-1,2,3-triazole exhibits a computed XLogP3 of 1.1, compared to 0.7 for its one‑carbon‑shorter homolog 1-(3‑bromopropyl)-1,2,3-triazole [1]. This difference of +0.4 log units reflects the added methylene group and indicates approximately 2.5‑fold greater partitioning into octanol relative to water for the butyl derivative, a factor that can enhance passive membrane permeability for downstream conjugates.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 1-(3-Bromopropyl)-1,2,3-triazole: XLogP3 = 0.7 |
| Quantified Difference | +0.4 log units (ΔXLogP3) |
| Conditions | Computed by XLogP3 3.0 algorithm; target data from vendor datasheet (BOC Sciences), comparator data from PubChem CID 129319676 |
Why This Matters
Procurement decisions for building blocks intended to generate cell‑permeable probes or orally bioavailable leads should favor the butyl linker when higher logP is desired, while propyl may be preferred for aqueous solubility optimization.
- [1] PubChem. (2026). 1-(3-Bromopropyl)-1,2,3-triazole (CID 129319676). Computed Properties. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Bromopropyl_-1_2_3-triazole View Source
